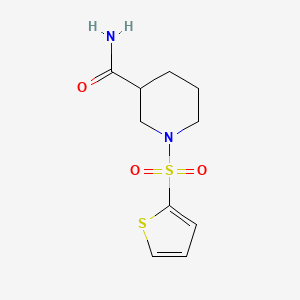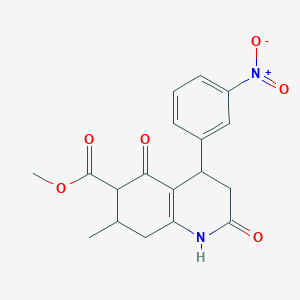![molecular formula C16H18N2O3S B4647907 N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4647907.png)
N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide
Overview
Description
N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs have been shown to have potential therapeutic applications in several diseases, including cancer, neurodegenerative disorders, and inflammation. MS-275 has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
Mechanism of Action
N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes. N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide also inhibits the activity of other non-histone proteins, including transcription factors and chaperone proteins, which further contributes to its anticancer properties.
Biochemical and Physiological Effects:
N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest at the G1 and G2/M phases, activate apoptosis pathways, and inhibit angiogenesis. N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has also been shown to modulate the immune system by increasing the activity of natural killer cells and T cells. In addition, N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide is its specificity for HDAC enzymes, which reduces the risk of off-target effects. N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide is also relatively easy to synthesize and has good stability in aqueous solutions. However, N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro and in vivo studies. N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide can also have variable effects depending on the cell line or animal model used, which can complicate data interpretation.
Future Directions
For N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide research include the development of more potent and selective HDACIs, the investigation of combination therapies with other anticancer agents, and the exploration of N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide's potential therapeutic applications in neurodegenerative diseases and inflammation. The use of N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide as a tool for epigenetic research and the development of biomarkers for patient selection are also areas of interest.
Scientific Research Applications
N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including prostate, breast, lung, and colon cancer. N,4-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
3-(methanesulfonamido)-N,4-dimethyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-9-10-13(11-15(12)17-22(3,20)21)16(19)18(2)14-7-5-4-6-8-14/h4-11,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBSKGASJHOWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4647832.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B4647838.png)
![2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B4647846.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4647851.png)
![{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B4647861.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4647863.png)


![4-butoxy-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B4647882.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-chlorobenzamide)](/img/structure/B4647883.png)
![ethyl 4-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4647890.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4647909.png)

